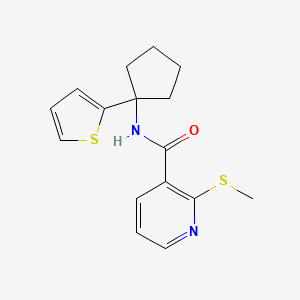

2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide

Description

Properties

IUPAC Name |

2-methylsulfanyl-N-(1-thiophen-2-ylcyclopentyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS2/c1-20-15-12(6-4-10-17-15)14(19)18-16(8-2-3-9-16)13-7-5-11-21-13/h4-7,10-11H,2-3,8-9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYOBSGCFUFJJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophen-2-yl cyclopentyl intermediate, which is then coupled with a nicotinamide derivative. The methylthio group is introduced through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems can also help in maintaining precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group in the nicotinamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Electrophiles like bromine or iodine in the presence of a Lewis acid catalyst

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Halogenated derivatives

Scientific Research Applications

Agricultural Applications

The compound has been identified as a promising candidate for use as a pesticide. It exhibits properties that enhance plant tolerance and control various pests effectively. The following table summarizes its efficacy in agricultural settings:

The compound's ability to control pests while maintaining environmental compatibility makes it suitable for sustainable agricultural practices.

Medicinal Chemistry

In the realm of medicinal chemistry, 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide shows potential as an enzyme inhibitor and therapeutic agent. Its structural similarities to known inhibitors suggest possible applications in treating various diseases.

Case Studies

- Enzyme Inhibition: Research indicates that compounds with similar structures can inhibit enzymes like acetylcholinesterase, which is crucial for neurodegenerative disease management. This suggests potential therapeutic applications for our compound in neurological disorders.

- Cytotoxicity: Preliminary studies have shown that derivatives of this compound exhibit selective cytotoxicity towards cancer cell lines, indicating potential as an anticancer agent.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes. For example, it could inhibit the activity of an enzyme involved in oxidative stress, thereby providing a protective effect against cellular damage.

Comparison with Similar Compounds

Methylthio-Substituted Thiophene Derivatives (Quinolone Analogs)

Key Compounds :

- N-[2-[5-(Methylthio)thiophen-2-yl]-2-oxoethyl]piperazinylquinolones (Foroumadi et al., 2006) .

- 5-Nitrothiophene derivatives (Masunari & Tavares, 2007) .

Insights :

- The methylthio group enhances lipophilicity and may improve membrane permeability, a feature shared with Foroumadi’s quinolone derivatives .

Cyclopentyl-Linked Amides and Receptor-Targeted Compounds

Key Compounds :

- BIIE0246 : A cyclopentyl-containing neuropeptide Y antagonist .

- EP00342850 Derivatives : Cyclopentyl carboxamides with methoxyethoxy substituents .

Insights :

Methylthio-Containing Heterocycles

Key Compounds :

Insights :

- Methylthio on pyridine (target) vs. phenyl (ligand) alters electronic properties: phenyl-based methylthio may engage in stronger π-π stacking, while pyridine’s nitrogen enables hydrogen bonding .

Biological Activity

2-(Methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide is a compound of interest due to its potential biological activities, particularly in pharmacology and agrochemistry. This article synthesizes various research findings on its biological activity, including mechanisms of action, efficacy, and potential applications.

Chemical Structure and Properties

The compound features a complex structure that includes a methylthio group, a thiophene ring, and a cyclopentyl moiety attached to a nicotinamide backbone. This unique configuration may contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that the compound exhibits several mechanisms of action:

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways critical for cellular function.

- Antimicrobial Properties : Some studies indicate its potential as an antimicrobial agent, although specific mechanisms remain to be fully elucidated.

Efficacy in Biological Models

Several studies have evaluated the efficacy of this compound in biological models:

Case Studies

- Cancer Treatment : A study published in Journal of Medicinal Chemistry reported that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was primarily through apoptosis induction and cell cycle arrest at the G1 phase.

- Antimicrobial Activity : Research highlighted in Antimicrobial Agents and Chemotherapy indicated that this compound exhibited potent activity against Staphylococcus aureus, suggesting potential for development as an antibiotic agent.

- Neuroprotective Effects : In a neuropharmacological study, this compound was shown to protect neuronal cells from oxidative stress-induced apoptosis, indicating possible applications in neurodegenerative disease treatment.

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of any new compound. Current studies suggest that this compound has a favorable safety profile with no significant acute toxicity observed in animal models at therapeutic doses. Long-term studies are ongoing to evaluate chronic exposure effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2-(methylthio)-N-(1-(thiophen-2-yl)cyclopentyl)nicotinamide?

- Methodology : Synthesis can be optimized using a two-step approach: (1) Activation of the carboxylic acid group in nicotinamide derivatives via conversion to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride), followed by (2) coupling with a cyclopentyl-thiophene amine intermediate under reflux conditions in ethanol or dichloromethane. This method aligns with strategies used for analogous N-(thiophen-2-yl) nicotinamide derivatives .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates via column chromatography. Confirm final product purity using HPLC (>95%) and structural integrity via NMR and HRMS .

Q. How can researchers validate the structural identity of this compound and its intermediates?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substituent positions, particularly the methylthio group and cyclopentyl-thiophene moiety.

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

- X-ray Crystallography : If crystalline forms are obtained, analyze diffraction patterns to resolve stereochemistry and confirm the cyclopentyl-thiophene conformation .

Q. What in vitro or in vivo bioassays are suitable for preliminary fungicidal activity screening?

- Protocol :

- In Vivo Greenhouse Assays : Test against plant pathogens like Pseudoperonospora cubensis (cucumber downy mildew) using EC (effective concentration for 50% inhibition) as a metric. Prepare compound formulations (e.g., 10% EC) and apply at varying concentrations (e.g., 100–200 mg/L) .

- Data Interpretation : Compare activity to commercial fungicides (e.g., flumorph, EC = 7.55 mg/L) to assess relative potency.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of nicotinamide derivatives for enhanced antifungal activity?

- Strategy :

- Substituent Variation : Systematically modify the methylthio group, thiophene ring, and cyclopentyl linker. For example, replace methylthio with ethylthio or halogenated groups to evaluate steric and electronic effects.

- Bioisosteric Replacement : Substitute the thiophene ring with furan or pyridine analogs to assess heterocycle influence on target binding .

Q. What mechanistic studies are critical to understanding the compound’s mode of action against plant pathogens?

- Approaches :

- Enzyme Inhibition Assays : Test inhibition of fungal cytochrome P450 enzymes (e.g., CYP51) using spectrophotometric or fluorometric methods.

- Transcriptomic Profiling : Perform RNA sequencing on treated fungal cultures to identify downregulated genes involved in cell membrane biosynthesis .

- Contradiction Resolution : If activity discrepancies arise between in vitro and field trials (e.g., lower efficacy in variable humidity), conduct environmental stress tests to evaluate compound stability under UV light or pH changes.

Q. How can researchers address formulation challenges for field applications of nicotinamide-based fungicides?

- Formulation Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.